4-Benzyloxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAOJHAASAWVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-36-4 | |
| Record name | 4-Benzyloxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Benzyloxybenzonitrile
Nucleophilic Substitution Reactions
Nucleophilic substitution stands as a cornerstone for the synthesis of 4-benzyloxybenzonitrile. This classical approach involves the reaction of a phenoxide ion with a benzyl (B1604629) halide, leading to the formation of the desired aryl ether. The process is valued for its reliability and scalability.
A common and effective method for synthesizing this compound is the alkylation of 4-cyanophenol with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is a specific application of the Williamson ether synthesis, where the phenoxide of 4-cyanophenol acts as the nucleophile.
The efficiency of the alkylation reaction is highly dependent on the chosen reaction conditions. Key factors that are optimized include the choice of solvent and the base used to deprotonate the 4-cyanophenol.
Acetone (B3395972) is a commonly employed solvent for this transformation. prepchem.comprepchem.com Its polar aprotic nature effectively dissolves the reactants while not interfering with the nucleophilic substitution process.
Potassium carbonate (K₂CO₃) is a widely used base in this synthesis. prepchem.comprepchem.comchemicalbook.com It is a mild and cost-effective base that is sufficient to deprotonate the phenolic hydroxyl group of 4-cyanophenol to generate the more nucleophilic phenoxide ion. The use of K₂CO₃ is advantageous as it is easy to handle and remove from the reaction mixture upon completion.
A typical procedure involves refluxing a mixture of 4-cyanophenol, a benzyl halide, and potassium carbonate in acetone. prepchem.comprepchem.com For instance, one established protocol involves refluxing 4-cyanophenol, benzyl chloride, and potassium carbonate in acetone for 5 hours to yield this compound. prepchem.com
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Source |
| Reactants | 4-Cyanophenol, Benzyl Chloride | prepchem.com |
| Base | Potassium Carbonate (K₂CO₃) | prepchem.com |
| Solvent | Acetone | prepchem.com |
| Temperature | Reflux | prepchem.com |
| Reaction Time | 5 hours | prepchem.com |
High yields and purity of this compound are achievable through careful control of reaction conditions and appropriate work-up procedures. In a specific example, the reaction of 95.2 g of 4-cyanophenol with 127 g of benzyl chloride in the presence of 138 g of potassium carbonate in 160 ml of acetone yielded 141.38 g of this compound. prepchem.com
Following the reaction, the product is typically isolated by filtration to remove the inorganic salts, followed by concentration of the filtrate. prepchem.com The crude product can then be purified by washing with water and subsequent distillation of the solvent. prepchem.com Further purification can be achieved through recrystallization. For instance, dissolving the product in benzene (B151609) and then adding ethanol, followed by cooling, can induce crystallization to obtain a purer form of this compound. prepchem.com
Modern synthetic chemistry has seen the emergence of catalytic methods for aryl etherification, offering potential advantages in terms of milder reaction conditions and broader substrate scope. These approaches can be broadly categorized into transition-metal-free methodologies and dual catalysis systems.
While the classical Williamson ether synthesis is effective, there is growing interest in developing transition-metal-free approaches for C-O bond formation to avoid potential metal contamination in the final product. organic-chemistry.orgchemrxiv.org These methods often rely on the use of alternative activation strategies. Research in this area aims to provide more environmentally benign and cost-effective synthetic routes.
Dual catalysis systems, particularly those combining photoredox and nickel catalysis, have emerged as powerful tools for cross-coupling reactions, including the formation of C-O bonds for aryl ether synthesis. rsc.orgnih.govnih.govrsc.org These systems can activate substrates under mild conditions using visible light. rsc.orgrsc.org The photoredox catalyst absorbs light and initiates a single-electron transfer process, which then engages with a nickel catalytic cycle to facilitate the desired bond formation. This approach has been successfully applied to a variety of C-O coupling reactions, demonstrating its potential for the synthesis of complex molecules. nih.govrsc.org While a specific application to this compound is not detailed in the provided context, the general principles of this methodology suggest its applicability for such transformations.
Aryl Etherification via Catalytic Approaches
Transformation of Aldehydes to Nitriles
A prominent route for the synthesis of nitriles is the transformation of aldehydes. The Schmidt reaction, in particular, offers a direct conversion pathway.
The Schmidt reaction of aldehydes with azides provides a powerful tool for the synthesis of nitriles. This reaction typically involves an acid catalyst and a source of azide (B81097). Traditionally, the reaction of aldehydes under Schmidt conditions could lead to a mixture of nitriles and formanilides. However, recent methodologies have been developed to selectively produce nitriles in high yields.
The amount of acid catalyst employed in the Schmidt reaction of aldehydes plays a crucial role in the reaction's efficiency and selectivity. In some protocols, a stoichiometric amount of a strong acid, such as triflic acid (TfOH), is used to drive the reaction to completion and ensure high yields of the corresponding nitrile. For instance, the use of at least 3 equivalents of TfOH has been reported to be necessary for achieving high yields of aromatic nitriles from aldehydes and sodium azide (NaN₃) in acetonitrile (B52724). In such cases, a reduction in the amount of acid to substoichiometric levels can lead to a significant decrease in conversion.
Conversely, advancements in this methodology have enabled the use of substoichiometric amounts of acid. This has been made possible by the strategic use of specific solvents that can promote the reaction even with lower catalyst loading. For example, a substoichiometric amount (40 mol %) of triflic acid has been successfully used for the Schmidt reaction of aromatic aldehydes when conducted in a strong hydrogen-bond-donating solvent. This approach not only reduces the amount of acid required but can also simplify the work-up procedure.
Hydrogen-bond-donating (HBD) solvents have been shown to significantly influence the outcome of the Schmidt reaction of aldehydes. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are particularly effective in promoting the reaction, allowing for a reduction in the amount of acid catalyst needed. The strong hydrogen-bond-donating ability of HFIP is believed to facilitate the reaction by stabilizing key intermediates and promoting the necessary protonation steps in the catalytic cycle. This solvent effect enables the use of substoichiometric acid catalysis, making the process more efficient and atom-economical. The use of HFIP has been demonstrated to be compatible with a broad range of aldehydes bearing diverse functional groups, leading to good to high yields of the corresponding nitriles.
Azidotrimethylsilane (TMSN₃) serves as an effective and convenient source of the azide moiety for the Schmidt reaction. It is often preferred over sodium azide due to its better solubility in organic solvents. In the presence of an acid catalyst, TMSN₃ reacts with aldehydes to form the corresponding nitriles. This reagent has been successfully employed in conjunction with substoichiometric amounts of triflic acid in HFIP to convert a wide array of aromatic aldehydes into their nitrile derivatives. An efficient methodology for the oxidation of benzylic alcohols to their corresponding nitriles has been developed utilizing TMSN₃ as the nitrogen source in the presence of DDQ as an oxidant and a catalytic amount of Cu(ClO₄)₂·6H₂O.
| Reagent/Condition | Role in Schmidt Reaction |
| Triflic Acid (TfOH) | Strong acid catalyst promoting the reaction. Can be used in stoichiometric or substoichiometric amounts. |
| Sodium Azide (NaN₃) | A common source of the azide nucleophile. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Hydrogen-bond-donating solvent that enables the use of substoichiometric acid catalysis. |
| Azidotrimethylsilane (TMSN₃) | An alternative, organic-soluble source of azide. |
Another synthetic approach to nitriles involves the oxidative transformation of primary alcohols. This method provides a direct route from readily available starting materials.
The conversion of primary alcohols to nitriles is a tandem oxidation process. The reaction generally proceeds through a two-step sequence within a single pot. The first step involves the oxidation of the primary alcohol to an aldehyde intermediate. A variety of oxidizing agents and catalyst systems can be employed for this initial transformation.
Oxidative Transformations of Alcohols to Nitriles
Conversion from Other Benzonitrile (B105546) Derivatives
The synthesis of this compound from a starting material containing two hydroxyl groups, such as 2,4-dihydroxybenzonitrile (B1587391) or its precursors, presents a significant chemical challenge: achieving mono-alkylation at the desired position. This requires careful control over the reactivity of the two hydroxyl groups to ensure the benzyl group is added selectively to the hydroxyl group at the 4-position, leaving the 2-position untouched.
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, allowing a reaction to occur selectively at another site. In the context of synthesizing this compound from a dihydroxy precursor, the benzyl group itself can act as a protecting group for the hydroxyl function.
A common strategy involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. wikipedia.org For a dihydroxy compound, this can lead to a mixture of products (mono-alkylation at either hydroxyl group, or di-alkylation). A strategic approach might involve protecting both hydroxyl groups first, followed by a selective deprotection. For instance, in a related synthesis, 2,4-dihydroxybenzoic acid is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone to produce 2,4-dibenzyloxybenzoic acid. This step effectively protects both hydroxyl groups as benzyl ethers. The subsequent conversion of the carboxylic acid to a nitrile would yield 2,4-dibenzyloxybenzonitrile. To arrive at the target molecule, a method for the selective removal of the benzyl group at the 2-position would be necessary.
The primary goal in synthesizing this compound from a 2,4-dihydroxy starting material is selective functionalization. Achieving high regioselectivity for the 4-hydroxyl group is crucial to avoid the formation of isomeric byproducts and maximize the yield of the desired product.
The difference in acidity and steric environment between the two hydroxyl groups can be exploited to achieve selective alkylation. The 4-hydroxyl group in 2,4-dihydroxy aromatic compounds is generally more acidic and less sterically hindered than the 2-hydroxyl group, which is often involved in intramolecular hydrogen bonding with an adjacent carbonyl or cyano group. mdpi.com This inherent difference can be leveraged for selective reaction at the 4-position.
Recent studies on analogous molecules like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone have demonstrated highly regioselective alkylation at the 4-position. nih.govdigitellinc.comnih.gov A successful method employed cesium bicarbonate (CsHCO₃) as a mild base in acetonitrile, which preferentially deprotonates the 4-hydroxyl group, directing the alkylation to that site with minimal formation of the di-alkylated byproduct. nih.govnih.gov This approach, when applied to 2,4-dihydroxybenzonitrile with benzyl bromide as the alkylating agent, could provide a direct and efficient route to this compound. Research shows this cesium bicarbonate-mediated method can achieve up to 95% isolated yield for the desired 4-alkoxy product. nih.gov
Synthesis from 2,4-Dihydroxybenzonitrile Derivatives
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. These "green chemistry" principles are being actively applied to traditional reactions like the Williamson ether synthesis, which is a common method for preparing this compound.
A key focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives, such as water. While the Williamson ether synthesis typically involves water-insoluble reactants, innovative techniques have been developed to facilitate this reaction in aqueous media. rsc.org
One such approach is micellar catalysis, where a surfactant is used as a catalyst. researchgate.net In this method, the surfactant molecules form micelles in water, creating a microenvironment where the hydrophobic reactants (such as 4-cyanophenol and benzyl chloride) can congregate and react. researchgate.net This technique avoids the need for organic solvents, simplifies the work-up procedure, and often allows for milder reaction conditions. A study on the synthesis of the related compound 4-benzyloxy benzoic acid demonstrated the effectiveness of this surfactant-assisted method in an aqueous medium. researchgate.net
Below is a table showing the effect of different surfactants on the yield of 4-benzyloxy benzoic acid in an aqueous Williamson synthesis, illustrating the potential of this green approach.
| Surfactant | Type | Reaction Time (h) | Yield (%) |
| CTAB | Cationic | 6 | 92 |
| SDS | Anionic | 6 | 85 |
| Triton X-100 | Non-ionic | 6 | 80 |
This interactive table is based on data for a similar synthesis and illustrates the principle of surfactant-catalyzed aqueous reactions.
The development of advanced catalysts is a cornerstone of sustainable chemistry. hidenanalytical.commdpi.com Catalysts can increase reaction rates, allow for milder conditions, and be designed for easy separation and reuse, which aligns with green chemistry principles. researchgate.netfrontiersin.org
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure. ionike.com They can play multiple roles in a reaction, acting as the solvent, catalyst, and phase-separation agent. rsc.orgresearchgate.net In the synthesis of benzonitriles, specific ionic liquids have been shown to act as recyclable catalysts and co-solvents, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.netsemanticscholar.org After the reaction, the product can be easily separated, and the ionic liquid can be recovered and reused in subsequent batches, significantly reducing waste. semanticscholar.org
Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst for liquid or gas reactants), are particularly advantageous for sustainable synthesis. hidenanalytical.comrsc.org Their primary benefit is the ease of separation from the reaction mixture, which allows them to be reclaimed and recycled, reducing costs and waste. hidenanalytical.comfrontiersin.org While specific heterogeneous catalysts for this compound synthesis are an area of ongoing research, the development of solid-supported catalysts for etherification reactions is a promising trend for making the production of such compounds more sustainable. francis-press.com
Chemical Reactivity and Transformations of 4 Benzyloxybenzonitrile
Reactions Involving the Nitrile Group
The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This fundamental reactivity underpins many of the transformations that 4-benzyloxybenzonitrile can undergo.
A significant transformation of this compound is its reduction to 4-(benzyloxy)benzylamine. This reaction is a valuable method for synthesizing primary amines. libretexts.orgwikipedia.org The conversion involves the addition of two equivalents of a hydride reagent to the carbon-nitrogen triple bond. chemistrysteps.com
The reduction of nitriles to primary amines can be achieved using several reducing agents. wikipedia.org One of the most common and effective reagents for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgnih.gov LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. nih.gov An aqueous workup is then necessary to protonate the resulting amine and to decompose the aluminum salts. chemistrysteps.com
Other reagents can also be employed for the reduction of nitriles. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is an economically viable method, particularly in industrial applications. wikipedia.orgacemap.info Additionally, reagents such as diborane (B8814927) and sodium borohydride (B1222165) in the presence of a catalyst have been used. wikipedia.orgacemap.info
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to room temperature, followed by aqueous workup | A strong and highly effective reducing agent for this transformation. libretexts.orgchemistrysteps.comnih.gov |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd, Pt) | Hydrogen gas, suitable solvent (e.g., ethanol, methanol), elevated pressure and temperature may be required | Economical and often used in industrial processes. wikipedia.orgacemap.info |
| Diborane (B₂H₆) | THF, followed by acidic workup | Another effective hydride reducing agent. wikipedia.org |
| Sodium Borohydride (NaBH₄) with catalyst | Alcoholic solvent, CoCl₂ or Raney nickel catalyst | Milder than LiAlH₄; requires a catalyst for nitrile reduction. acemap.info |
The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The initial nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group forms an imine anion. libretexts.orgchemistrysteps.comlibretexts.org This intermediate is then further reduced by a second hydride addition to form a dianion, which upon protonation during workup, yields the primary amine. chemistrysteps.comopenstax.org The sequestration of this imine intermediate is crucial to prevent side reactions, such as hydrolysis to an aldehyde. nih.gov In some cases, if a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) is used, the reaction can be stopped at the imine stage, which is then hydrolyzed to an aldehyde. chemistrysteps.comchemistrysteps.com
The nitrile group of this compound can be hydrolyzed to form 4-(benzyloxy)benzamide. This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comebsco.com The process involves the addition of water across the carbon-nitrogen triple bond. The reaction first produces an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide can lead to the corresponding carboxylic acid, 4-(benzyloxy)benzoic acid. openstax.orgebsco.com
The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples for this compound are not extensively detailed in the provided context, nitriles, in general, are used to construct rings such as pyridines, pyrimidines, and imidazoles. These syntheses often involve condensation reactions with other difunctional molecules. The reactivity of the nitrile group allows for the formation of new carbon-nitrogen and carbon-carbon bonds, which are essential for building the heterocyclic framework. mdpi.comnih.govclockss.org
Reductive Hydrolysis to Alcohols
Reactions Involving the Benzyloxy Group
The benzyloxy group serves as a protective group for the phenolic hydroxyl function. Its primary reactivity involves the cleavage of the benzyl-oxygen ether bond.
The cleavage of the C-O bond in ethers typically requires harsh conditions, such as the use of strong acids. wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and resistant to nucleophilic attack on the aromatic ring carbon. libretexts.org
The reaction with strong hydrohalic acids like HBr or HI is a standard method. libretexts.org The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a halide ion acts as a nucleophile. Because the benzylic position can stabilize a positive charge, the reaction can proceed via an Sₙ1-like mechanism, involving the formation of a stable benzyl (B1604629) carbocation. This results in the formation of 4-cyanophenol and benzyl bromide (or iodide).
An alternative and very common method for cleaving benzyl ethers is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). However, for this compound, this method would be non-selective, as the conditions required for debenzylation would also readily reduce the nitrile group to a primary amine (benzylamine derivative). Therefore, acidic cleavage is the more appropriate method when preservation of the nitrile group is desired.
Cleavage of the Ether Linkage
Side Reactions and Product Distribution in Reductive Processes
The reduction of this compound presents a classic chemoselectivity challenge due to the presence of two reducible functional groups: the nitrile and the benzyl ether. The distribution of products is highly dependent on the choice of reducing agent and reaction conditions.
The primary reductive transformation is the conversion of the nitrile group to a primary amine, yielding (4-(benzyloxy)phenyl)methanamine. However, a significant and often competing side reaction is the cleavage of the benzyl ether bond via hydrogenolysis. ambeed.comacsgcipr.org
Key Reductive Pathways and Side Reactions:
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a common method for reducing nitriles. However, palladium and platinum catalysts are also exceptionally effective at cleaving benzyl ethers. ambeed.comacsgcipr.org This process, known as hydrogenolysis, breaks the C-O bond of the ether, leading to the formation of 4-hydroxybenzonitrile (B152051) and toluene (B28343) as major side products. Over-reduction of the aromatic rings is also a possibility under harsh conditions, though less common with palladium catalysts. chemrxiv.org The selectivity can sometimes be managed by careful choice of catalyst, solvent, and reaction conditions to favor nitrile reduction over ether cleavage. researchgate.net
Metal Hydride Reduction (e.g., LiAlH₄, NaBH₄): Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. harvard.edu This method generally avoids the cleavage of the benzyl ether, making it a more selective choice for obtaining the desired (4-(benzyloxy)phenyl)methanamine. Weaker hydride reagents like sodium borohydride (NaBH₄) are typically not strong enough to reduce nitriles under standard conditions, thus offering a high degree of chemoselectivity if other reducible groups (like ketones or aldehydes) were present. youtube.com
The following table summarizes the expected product distribution in these reductive processes:
Table 1: Product Distribution in Reductive Processes of this compound
| Reagent/Condition | Target Product | Major Side Product(s) | Minor Side Product(s) |
|---|---|---|---|
| H₂ / Pd/C | (4-(Benzyloxy)phenyl)methanamine | 4-Hydroxybenzonitrile, Toluene | Saturated ring compounds |
| LiAlH₄ in Ether/THF | (4-(Benzyloxy)phenyl)methanamine | None (under controlled conditions) | Over-reduced species |
| NaBH₄ in Alcohol | No reaction (nitrile is unreactive) | N/A | N/A |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) on this compound is governed by the competing directing effects of its two substituents. The outcome of such reactions is a clear demonstration of the principles of substituent effects in aromatic chemistry.
Directing Effects of Substituents:
The benzyloxy group (-OCH₂Ph) is a powerful activating group and an ortho, para-director. The oxygen atom donates electron density to the aromatic ring via resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (sigma complex) formed during the reaction. organicchemistrytutor.comvanderbilt.edu
The nitrile group (-CN) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In the case of this compound, the activating, ortho, para-directing effect of the benzyloxy group overwhelmingly dominates the deactivating, meta-directing effect of the nitrile group. quora.com Since the para position is already occupied by the nitrile group, incoming electrophiles are directed to the positions ortho to the benzyloxy group (C2 and C6).
Common electrophilic aromatic substitution reactions would therefore yield 2-substituted products.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile (E⁺) | Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 4-Benzyloxy-3-nitrobenzonitrile |
| Halogenation | Br⁺ or Cl⁺ | 3-Bromo-4-benzyloxybenzonitrile or 3-Chloro-4-benzyloxybenzonitrile |
| Friedel-Crafts Acylation | R-C=O⁺ | 4-Benzyloxy-3-acylbenzonitrile |
Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
Nucleophilic Aromatic Substitution (SₙAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction typically requires two key features on the aromatic substrate: a potent electron-withdrawing group and a good leaving group (commonly a halide). chemistrysteps.commasterorganicchemistry.com
In this compound, the nitrile group serves as a strong electron-withdrawing group, which activates the ring toward nucleophilic attack. However, the molecule lacks a suitable leaving group on the benzonitrile (B105546) ring. The benzyloxy group is a very poor leaving group, as its departure would generate an unstable phenoxide ion without further activation. Consequently, this compound itself is generally unreactive toward direct SₙAr reactions on the nitrile-bearing ring under standard conditions.
Formation of Substituted Aryloxy Benzonitriles
While this compound does not readily undergo SₙAr reactions, its structural motif—an aryloxy group attached to a benzonitrile—is commonly synthesized via the SₙAr mechanism. uomustansiriyah.edu.iq This process is a cornerstone for creating the diaryl ether linkage present in this class of compounds.
The general strategy involves the reaction of an aryl halide, activated by an electron-withdrawing group like a nitrile, with a phenoxide nucleophile. For example, the synthesis of a substituted aryloxy benzonitrile would typically proceed by reacting a 4-halobenzonitrile (where the halogen is the leaving group) with a substituted phenol (B47542) in the presence of a base. sci-hub.seorganic-chemistry.org
The mechanism proceeds in two main steps:
Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing nitrile group, which stabilizes the intermediate. chemistrysteps.com
Elimination: The leaving group (e.g., chloride or bromide) is expelled, and the aromaticity of the ring is restored, yielding the final aryloxy benzonitrile product.
This synthetic approach is versatile and allows for the creation of a wide library of aryloxy benzonitrile derivatives by varying the substitution on both the phenol and the halobenzonitrile starting materials.
Table 3: Synthesis of Aryloxy Benzonitriles via SₙAr Reaction
| Activated Benzonitrile | Nucleophile (from Phenol) | Base | Typical Solvent | Product |
|---|---|---|---|---|
| 4-Chlorobenzonitrile | Phenol | K₂CO₃ | DMF | 4-Phenoxybenzonitrile |
| 4-Fluorobenzonitrile | 4-Methylphenol | NaH | THF | 4-(p-Tolyloxy)benzonitrile |
| 2,4-Dinitrochlorobenzene | Benzyl alcohol | KOtBu | Toluene | 1-(Benzyloxy)-2,4-dinitrobenzene |
Derivatization and Analog Synthesis from 4 Benzyloxybenzonitrile
Synthesis of Substituted 4-Benzyloxybenzonitriles
The substitution pattern on the benzonitrile (B105546) core can be altered to produce a range of analogs with tailored electronic and steric properties.
Halogenated derivatives of 4-benzyloxybenzonitrile are important precursors, particularly for cross-coupling reactions. The synthesis of several isomeric benzyloxybromobenzonitriles has been reported. chemicalbook.com For instance, 4-benzyloxy-3-bromobenzonitrile is a known compound found in patent literature. chemicalbook.com
The synthesis of 2-benzyloxy-4-bromobenzonitrile is achieved in a two-step process starting from 2-fluoro-4-bromobenzonitrile. The initial step involves the displacement of the fluoride (B91410) with 2-(methylsulfonyl)ethanol (B46698) in the presence of sodium hydride, followed by elimination. The resulting 4-bromo-2-hydroxyphenol is then alkylated with benzyl (B1604629) chloride using potassium carbonate to yield the final product. chemicalbook.com
Another isomer, 3-benzyloxy-4-bromobenzonitrile , is prepared from 2-bromo-3-hydroxybenzoic acid. The synthesis begins with the benzylation of the starting material, followed by conversion of the carboxylic acid to an amide. The final step is the dehydration of the amide to the nitrile using trifluoroacetic anhydride (B1165640). chemicalbook.com
Additionally, halogen substituents can be introduced on the benzyl group. For example, derivatives like 4-((3,4-difluorobenzyl)oxy)benzonitrile are synthesized via a nucleophilic substitution reaction between 4-cyanophenol and the corresponding substituted benzyl bromide in acetone (B3395972) with potassium carbonate. nih.gov
Table 1: Synthesis of Halogenated this compound Derivatives
| Derivative | Starting Material(s) | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Benzyloxy-4-bromobenzonitrile | 2-Fluoro-4-bromobenzonitrile, Benzyl chloride | NaH, K₂CO₃ | 90% (for benzylation step) | chemicalbook.com |
| 3-Benzyloxy-4-bromobenzonitrile | 2-Bromo-3-hydroxybenzoic acid, Benzyl chloride | Trifluoroacetic anhydride, Pyridine | Good | chemicalbook.com |
The introduction of alkyl and alkoxy groups onto the this compound framework can significantly influence the properties of the resulting molecules.
Alkyl Substitution: A notable example is the synthesis of compounds derived from 4-benzyloxy-3,5-dimethylphenylacetate . This starting material, obtained from 2,5-dimethyl phenol (B47542), serves as a precursor for various N-substituted acetamides. google.com
Alkoxy Substitution: The synthesis of 4-alkoxy-1,3-benzenedicarbonitriles , including the 4-benzyloxy derivative, can be achieved in a one-pot reaction. This method involves the reaction of 4-nitrobenzonitrile (B1214597) with potassium cyanide in dry DMSO, followed by quenching with an alkyl halide. google.com For alkoxy substitution on the benzyl group, compounds like 4-[(4-methoxybenzyl)oxy]benzonitrile are synthesized by reacting 4-hydroxybenzonitrile (B152051) with 4-methoxybenzyl chloride. bldpharm.com
4-(Benzyloxy)-3-methoxybenzonitrile is a key intermediate, often synthesized from vanillin-derived precursors. One common route involves the benzylation of 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillonitrile). thieme-connect.com Another reported synthesis starts from 4-(benzyloxy)-3-methoxybenzenamine . This amine undergoes a Sandmeyer reaction, where it is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which is then reacted with a cyanide source to yield the nitrile. ontosight.ai
The synthesis of 4-benzyloxy-3-hydroxybenzonitrile (CAS 194985-94-9) originates from 3,4-dihydroxybenzonitrile (B93048) (protocatechuonitrile). chemicalbook.comchemicalbook.com The preparation of 3,4-dihydroxybenzonitrile can be accomplished from vanillin (B372448) by first converting it to vanillonitrile and then performing a demethylation step using a Lewis acid like aluminum trichloride. google.com
The key to synthesizing 4-benzyloxy-3-hydroxybenzonitrile is the selective benzylation of the hydroxyl group at the 4-position of 3,4-dihydroxybenzonitrile. The hydroxyl group at the 4-position is more acidic and therefore more readily deprotonated than the hydroxyl group at the 3-position. This difference in acidity allows for regioselective benzylation. By using one equivalent of a base (e.g., potassium carbonate) and benzyl bromide in a suitable solvent, the phenoxide at the 4-position is preferentially formed and subsequently alkylated, leaving the 3-hydroxyl group intact.
Preparation of 4-(Benzyloxy)benzylamine Derivatives
The reduction of the nitrile group in this compound and its derivatives provides access to the corresponding benzylamines, which are valuable building blocks for pharmaceuticals.
The most common method for this transformation is the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.govchemicalbook.com The process involves the nucleophilic addition of hydride to the nitrile carbon, forming an intermediate imine, which is then further reduced to the primary amine. nih.gov The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature, followed by a basic workup to yield the 4-(benzyloxy)benzylamine. nih.gov Yields for this reduction are reported to be in the range of 49–80%. nih.govchemicalbook.com
Table 2: Reduction of 4-Benzyloxybenzonitriles to 4-(Benzyloxy)benzylamines
| Substrate | Reducing Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Benzyloxy)benzonitrile | LiAlH₄ | THF | 0 °C to 25 °C, 16h | 49-80% | nih.gov |
The primary amine of 4-(benzyloxy)benzylamine can be further functionalized to create a wide range of N-substituted derivatives. These secondary or tertiary amines are often targets in drug discovery programs.
A prominent example is the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines . These compounds are prepared through a nucleophilic aromatic substitution reaction between a 4-(benzyloxy)benzylamine and a 2-alkyl-4-chloroquinoline. The reaction is typically conducted at high temperatures (150 °C) in a solvent like dimethylsulfoxide (DMSO) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov
Another class of derivatives includes N-substituted benzyl-2-(4′-benzyloxy-3′,5′-dimethylphenyl) acetamides . These are formed by heating 4-benzyloxy-3,5-dimethylphenylacetate with a substituted benzylamine (B48309) at high temperatures without a solvent or catalyst. google.com
Furthermore, N-benzyl-2-chloro-N-(4-sulfamoylphenyl)acetamide and its analogs are synthesized by reacting a 4-(benzylamino)benzenesulfonamide with chloroacetyl chloride in the presence of a base like triethylamine. These examples highlight the versatility of 4-(benzyloxy)benzylamine as a scaffold for creating diverse N-substituted molecules.
Synthesis of Complex Organic Scaffolds
The 4-benzyloxybenzyl moiety, readily available from this compound, is a key building block in the synthesis of various complex organic scaffolds with potential biological activities and material properties.
A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potential as antimycobacterial agents. mountainscholar.orgnih.govnih.gov The synthesis commences with the preparation of 4-(benzyloxy)benzylamine from this compound. This is achieved through the reduction of the nitrile group, for example, using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). nih.gov
The resulting 4-(benzyloxy)benzylamine is then coupled with a substituted 4-chloroquinoline (B167314) via a nucleophilic aromatic substitution reaction. nih.gov The reaction is typically carried out at elevated temperatures in a solvent like dimethylsulfoxide (DMSO) with a base such as N,N-diisopropylethylamine (DIPEA). mountainscholar.orgnih.gov This synthetic strategy has been employed to generate a library of 27 different N-(4-(benzyloxy)benzyl)-4-aminoquinolines. mountainscholar.orgnih.gov
| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) |
| 9a | H | H | H | H | CH₃ | 35 |
| 9b | H | H | H | H | CH₂CH₃ | 42 |
| 9c | F | H | H | H | CH₃ | 33 |
| 9d | F | H | H | H | CH₂CH₃ | 40 |
| 9e | H | H | F | H | CH₃ | 30 |
| 9f | H | H | F | H | CH₂CH₃ | 38 |
| 9g | H | H | H | Cl | CH₃ | 23 |
| 9h | H | H | H | Cl | CH₂CH₃ | 28 |
| 9i | H | H | H | Br | CH₃ | 26 |
| 9j | H | H | H | Br | CH₂CH₃ | 31 |
| 9k | H | H | H | OCH₃ | CH₃ | 36 |
| 9l | H | H | H | OCH₃ | CH₂CH₃ | 41 |
Table 1: Yields for the synthesis of a selection of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. The substituents R¹-R³ are on the benzylamine ring, while R⁴ and R⁵ are on the quinoline (B57606) ring. Data compiled from. mountainscholar.orgnih.gov
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. evitachem.com The synthesis of such a derivative would likely involve the coupling of 4-(benzyloxy)benzylamine with a suitably activated azetidine-3-carboxylic acid derivative.
A plausible synthetic route would begin with the reduction of this compound to 4-(benzyloxy)benzylamine. nih.gov Separately, azetidine-3-carboxylic acid would be N-acylated with pyrazine-2-carbonyl chloride. The resulting N-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid could then be activated, for example, by conversion to an acid chloride or by using a peptide coupling agent, and subsequently reacted with 4-(benzyloxy)benzylamine to form the final amide bond. General methods for the synthesis of azetidines and their derivatives are well-documented and often involve cyclization reactions. acs.org
This compound is a precursor to intermediates used in the synthesis of pyrrolidinone and succinamic acid derivatives. The key intermediate, 4-(benzyloxy)benzylamine, is obtained by the reduction of the nitrile. nih.gov
Succinamic acid derivatives can be synthesized by the reaction of an amine with succinic anhydride. nih.gov For example, reacting 4-(benzyloxy)benzylamine with succinic anhydride would yield N-(4-(benzyloxy)benzyl)succinamic acid.
These succinamic acid derivatives can then serve as precursors for pyrrolidinone derivatives . For instance, cyclization of N-(4-(benzyloxy)benzyl)succinamic acid, which can be promoted by reagents like hexamethyldisilazane (B44280) (HMDS), would lead to the formation of a pyrrolidine-2,5-dione ring system. nih.gov Alternatively, multi-component reactions involving amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can directly afford substituted pyrrolidinones in an efficient manner. The use of 4-(benzyloxy)benzylamine in such reactions would directly incorporate the desired benzyloxybenzyl moiety into the pyrrolidinone scaffold.
The rigid-rod-like structure of molecules containing the this compound core makes them suitable candidates for the synthesis of liquid crystalline materials. nih.govmdpi.com These materials have applications in displays and other electro-optical devices.
A key liquid crystalline monomer that can be derived from this compound is 4-[4-(6-acryloyloxyhexyloxy)benzyloxy]benzonitrile. The synthesis of this monomer and related structures typically involves a multi-step process.
A general synthetic approach would start with the etherification of 4-cyanophenol with a dihaloalkane, for example, 1,6-dibromohexane, to introduce the flexible spacer. The resulting bromo-terminated intermediate would then be reacted with a second phenolic unit, in this case, 4-hydroxybenzaldehyde, to create a larger mesogenic core. Subsequent functionalization of the terminal aldehyde and introduction of the polymerizable acrylate (B77674) group would lead to the final monomer. A related monomer, 1,4-bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene, has been synthesized and characterized. synthon-chemicals.com The synthesis of polymerizable liquid crystals often involves the esterification of a mesogenic diol with an acid containing a polymerizable group, such as 3,4-di-(6-acryloyloxyhexyloxy)benzoic acid. google.com
Advanced Applications of 4 Benzyloxybenzonitrile and Its Derivatives in Research
Medicinal Chemistry and Drug Discovery
The core structure of 4-benzyloxybenzonitrile has been utilized as a starting point for the development of new therapeutic agents. Researchers have explored its derivatives for a range of applications, including the fight against infectious diseases and the treatment of neurological disorders and cancer.
Antimycobacterial Agents
Derivatives of this compound have been investigated for their potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis, the causative agent of tuberculosis. One area of research has focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown promise in inhibiting the growth of this bacterium.
Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that are essential for their antimycobacterial efficacy. In the development of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, it was observed that substitutions on both the quinoline (B57606) ring and the benzyloxybenzyl group significantly impact the activity.
Key findings from these SAR studies include:
Substitution at the 6-position of the quinoline ring: Unsubstituted molecules at this position generally exhibit lower inhibitory activity against M. tuberculosis. The introduction of a methoxy (B1213986) group at the 6-position leads to a relative improvement in potency. The most effective compounds in this series were those with a chlorine or bromine atom at the 6-position.
Substitution on the benzyloxy group: The presence of halogens, such as chlorine and fluorine, at the 4-position of the benzene (B151609) ring of the benzyloxy group resulted in more potent molecules.
Lipophilicity: Interestingly, the lipophilicity of these compounds, as indicated by CLogP values, did not show a positive correlation with their antimycobacterial activity. This suggests that other factors, such as specific molecular interactions with the biological target, play a more critical role.
The bioisosteric replacement of chlorine with bromine was a successful strategy, leading to some of the most effective compounds in the synthesized series.
Table 1: Antimycobacterial Activity of Selected N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives
| Compound ID | Quinoline Ring Substituent (R⁴) | Benzyloxy Group Substituent | MIC (µM) |
|---|---|---|---|
| 9m | Cl | H | 3.1 |
| 9n | Cl | 4-Cl | 2.7 |
| 9o | Cl | 4-F | 2.8 |
| 9p | Br | H | 5.8 |
| 9q | Br | 4-Cl | 3.2 |
| 9r | Br | 4-F | 3.4 |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Poly(ADP-ribose) Polymerase (PARP) Inhibition in Cancer Research
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. nih.govnih.gov PARP inhibitors have emerged as a significant class of targeted therapies in cancer treatment, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govcancerresearchuk.org These inhibitors work by preventing cancer cells from repairing their DNA, leading to cell death, a concept known as synthetic lethality. nih.gov
While the development of PARP inhibitors is an active area of cancer research, a review of the current scientific literature did not yield specific studies on this compound or its direct derivatives as PARP inhibitors. The existing research on PARP inhibitors primarily focuses on other heterocyclic scaffolds. researchgate.net
Anticonvulsant Activity
Derivatives of this compound have shown significant promise as potential anticonvulsant agents for the treatment of epilepsy. Research in this area has focused on modifying the 4-benzyloxybenzoyl and 4-benzyloxybenzyl moieties to create novel compounds with improved efficacy and safety profiles.
A notable advancement in this field is the development of alaninamide derivatives incorporating a 4-benzyloxy-benzyl moiety. nih.gov This structural modification was inspired by existing antiseizure medications and aims to enhance the anticonvulsant properties of the parent compounds. nih.gov The synthesis of these derivatives involves creating hybrid molecules that combine the structural features of functionalized amino acids with the 4-benzyloxybenzyl fragment. nih.gov
The anticonvulsant potential of these this compound derivatives has been assessed through a battery of in vivo and in vitro tests.
In Vivo Evaluation: Preclinical in vivo studies in animal models are essential for determining the anticonvulsant efficacy of new compounds. youtube.com The most common models used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test, which represent grand mal and petit mal seizures, respectively. researchgate.netdrugbank.com
Several 4-(benzyloxy)benzyl derivatives have demonstrated significant protection in these models. For instance, certain aminoalkanol derivatives showed 100% anti-MES protection at a dose of 30 mg/kg in mice and were non-toxic at these active doses. drugbank.comnih.gov One particular derivative, 4-[4-(Benzyloxy) benzyl] amino-1-butanol, was active in both the MES and scMet tests. drugbank.comnih.gov
More recently developed ((benzyloxy)benzyl)propanamide derivatives have also shown potent activity in mouse seizure models, including the MES and 6 Hz tests. nih.gov One lead compound from this series exhibited robust protection with favorable ED₅₀ values and a good safety profile, as indicated by a high TD₅₀ in the rotarod test for motor impairment. nih.gov
Table 2: In Vivo Anticonvulsant Activity of a Lead ((benzyloxy)benzyl)propanamide Derivative (Compound 5)
| Test | Parameter | Value (mg/kg, i.p.) |
|---|---|---|
| Maximal Electroshock (MES) | ED₅₀ | 48.0 |
| 6 Hz (32 mA) | ED₅₀ | 45.2 |
| 6 Hz (44 mA) | ED₅₀ | 201.3 |
| Rotarod (Motor Impairment) | TD₅₀ | >300 |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population.
In Vitro Evaluation: In vitro studies are conducted to understand the cellular and molecular mechanisms of action of the anticonvulsant candidates. youtube.com These can include binding assays to identify interactions with specific receptors or ion channels, and functional assays to measure the effect on neuronal excitability. While detailed in vitro mechanistic studies for all this compound derivatives are not extensively reported, the development of new anticonvulsants often involves evaluating their effects on targets like voltage-gated sodium channels or GABAergic neurotransmission.
Oct3/4 Inducers for Induced Pluripotent Stem Cell (iPSC) Generation
The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine, relying on the induction of pluripotency in somatic cells. A key transcription factor in this process is Octamer-binding transcription factor 4 (Oct3/4), which is essential for both the induction and maintenance of the pluripotent state. nih.govnih.gov Research has focused on identifying small molecules that can induce the expression of Oct3/4, thereby facilitating more efficient and safer iPSC generation by reducing the reliance on genetic modifications. nih.gov
In this context, derivatives of this compound have been identified as potent inducers of Oct4 expression. High-throughput screening has led to the discovery of a series of compounds known as OCT4-inducing compounds (O4Is), which include 4-(benzyloxy)phenyl derivatives (O4I1s). fightaging.org These compounds have demonstrated the ability to promote the expression of endogenous OCT4, a critical step in the reprogramming of somatic cells into iPSCs. fightaging.org The ability of these small molecules to activate the Oct4 promoter offers a promising avenue for developing chemically induced reprogramming methods, which could have significant therapeutic implications. nih.gov
Further research has shown that a combination of a single transcription factor, OCT4, and a specific cocktail of small molecules is sufficient to reprogram various human primary somatic cell types into iPSCs. nih.gov This underscores the importance of small molecule Oct4 inducers in advancing iPSC technology. One such compound, termed Oct4-activating compound 1 (OAC1), has been shown to enhance the efficiency and accelerate the process of iPSC reprogramming. nih.gov The structural similarities between these activating compounds and this compound highlight the potential of this chemical scaffold in the development of novel and effective agents for iPSC generation.
Phosphodiesterase Inhibition (e.g., PDE4B2)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family, and specifically the PDE4B subtype, is a major regulator of cAMP levels in inflammatory and immune cells. nih.gov Consequently, inhibitors of PDE4B are of significant interest for the treatment of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. nih.govfrontiersin.orgfrontiersin.org
The development of selective PDE4B inhibitors is a key area of research, as inhibition of other PDE4 subtypes, such as PDE4D, has been associated with adverse side effects like nausea and emesis. nih.gov The chemical structure of potential inhibitors plays a crucial role in their potency and selectivity. While this compound itself has not been extensively profiled as a PDE4B2 inhibitor in publicly available literature, its structural motifs are present in known classes of PDE inhibitors. The design of potent and selective PDE4B inhibitors often involves the exploration of various heterocyclic and aromatic scaffolds that can interact with the active site of the enzyme. mdpi.comnih.gov
Structure-activity relationship (SAR) studies of various PDE4 inhibitors have revealed the importance of specific pharmacophoric features. For instance, many potent inhibitors possess a catechol ether moiety, which can be mimicked or replaced by other substituted aromatic rings. nih.gov The 4-benzyloxyphenyl group of this compound could potentially serve as a key structural element in the design of novel PDE4B2 inhibitors. Further research and derivatization of the this compound scaffold could lead to the discovery of new compounds with therapeutic potential in inflammatory diseases.
Monoamine Oxidase B (MAO-B) Inhibition Studies
Monoamine oxidase B (MAO-B) is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Recent studies have highlighted the potential of isatin-based benzyloxybenzene derivatives as potent and selective MAO-B inhibitors. In a study of eighteen such derivatives, all compounds showed more profound inhibitory activity against MAO-B than MAO-A. The position of the benzyloxy group on the benzene ring was found to be a critical determinant of activity, with a para-benzyloxy group resulting in more significant MAO-B inhibition compared to a meta-benzyloxy group.
The most potent compounds from this series, ISB1 and ISFB1, were identified as competitive and reversible MAO-B inhibitors. This reversibility is a desirable characteristic, as it can reduce the risk of side effects associated with irreversible MAO inhibitors. Furthermore, these compounds demonstrated the ability to cross the blood-brain barrier in in-vitro models, a prerequisite for CNS-acting drugs. Docking and simulation studies revealed that the stability of the protein-ligand complex was significantly aided by hydrogen bonding from the imino nitrogen and pi-pi stacking interactions of the isatin (B1672199) phenyl ring, leading to effective MAO-B inhibition.
Below is an interactive data table summarizing the inhibitory activity of selected isatin-based benzyloxybenzene derivatives against MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| ISB1 | - | 0.124 ± 0.007 | - |
| ISFB1 | 0.678 ± 0.006 | 0.135 ± 0.002 | 55.03 |
| ISBB3 | 0.731 ± 0.028 | - | - |
Materials Science and Liquid Crystalline Systems
The unique molecular structure of this compound, featuring a rigid benzonitrile (B105546) core and a flexible benzyloxy tail, makes it a valuable component in the design and synthesis of liquid crystals. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, with applications in displays, sensors, and other advanced optical technologies.
The synthesis of novel liquid crystalline materials often involves the strategic combination of different molecular building blocks to achieve desired mesomorphic properties. The this compound moiety can be incorporated into larger molecular structures to influence their shape, polarity, and intermolecular interactions, all of which are critical for the formation of liquid crystal phases.
For example, a new family of Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been synthesized where a benzyloxy group is attached to one end of the molecule. researchgate.net These compounds are prepared through the condensation of 4-benzyloxybenzaldehyde with various alkyloxy anilines. researchgate.net This synthetic approach allows for the systematic variation of the terminal alkyl chain length, enabling a detailed study of its effect on the liquid crystalline behavior. researchgate.net
The mesomorphic properties, or the types of liquid crystal phases and the temperatures at which they occur, are highly dependent on the molecular structure of the compound. The introduction of a this compound-related moiety has been shown to significantly influence the phase behavior of liquid crystalline materials.
In the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series, the length of the terminal alkyloxy chain was found to determine the type and stability of the mesophase observed. researchgate.net Specifically, these compounds exhibited a Smectic A (SmA) phase, a layered liquid crystal phase, with the stability of this phase varying with the chain length. researchgate.net
The mesomorphic behavior of liquid crystals is influenced by a variety of structural factors, including the number and type of aromatic rings, the nature of the linking groups, the presence of lateral substituents, and the length of the terminal flexible chains. organic-chemistry.org The bent-core shape of some molecules containing resorcinol (B1680541) or isophthalic acid derivatives, for instance, leads to the formation of distinct nematic and smectic phases. organic-chemistry.org The orientation of ester linkages between the central core and the side arms has also been shown to affect the transition temperatures and the specific types of mesophases formed. organic-chemistry.org The study of such structure-property relationships is crucial for the rational design of new liquid crystalline materials with tailored properties for specific applications.
Synthetic Building Block in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound serves as a valuable and versatile building block. Its bifunctional nature, possessing both a reactive nitrile group and a stable benzyloxy ether, allows for its incorporation into a wide array of more complex molecules, particularly in the pharmaceutical and materials science industries. nbinno.com
The nitrile group (-CN) is a key functional group in organic synthesis, readily transformable into other important functionalities such as amines, carboxylic acids, and amides through well-established chemical reactions. nbinno.com This versatility makes benzonitrile derivatives, including this compound, crucial intermediates in multi-step organic synthesis. rsc.orgresearchgate.net For instance, the synthesis of various pharmaceutical agents, including central nervous system drugs and anti-inflammatory agents, often utilizes substituted benzonitriles as key precursors. nbinno.com The benzyloxy group, on the other hand, often serves as a protecting group for a phenol (B47542), which is stable under many reaction conditions but can be cleaved when necessary. organic-chemistry.org
A patent for the synthesis of 2,4-dibenzyloxybenzonitrile from 2,4-dihydroxybenzoic acid highlights the use of benzyl (B1604629) groups in protecting hydroxyl functionalities during a multi-step synthesis. google.com While this example does not directly start from this compound, it illustrates the importance of the benzyloxy moiety in synthetic strategies. Furthermore, 4-cyanobenzyloxy-4'-cyanophenyl ether, a structurally related compound, is described as an important building block for the synthesis of biologically active molecules. patsnap.com The synthetic utility of this compound lies in its ability to introduce the 4-cyanophenyl ether moiety into a target molecule, a common structural motif in various functional materials and biologically active compounds.
Precursor to Pharmaceuticals and Agrochemicals
This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive nitrile group and a stable benzyloxy protective group, allows for a variety of chemical transformations, making it an attractive starting material for medicinal and agricultural chemists.
In medicinal chemistry, the design and synthesis of derivatives from parent compounds aim to enhance efficacy, selectivity, and metabolic stability while reducing potential side effects. medchemexpress.com The benzonitrile moiety is a key structural feature in a number of biologically active compounds. For instance, research into glucopyranosyl-substituted benzonitrile derivatives has been explored for pharmaceutical compositions. google.com These derivatives, which can be synthesized from precursors like this compound, are investigated for their potential therapeutic uses. The synthesis often involves complex chemical pathways where the initial structure of the benzonitrile derivative is crucial for the final product's activity.
The versatility of this compound and its derivatives makes them instrumental in the development of novel therapeutic agents. The nitrile group can be converted into other functional groups, such as amines or carboxylic acids, which are common in drug molecules. This adaptability allows researchers to create a diverse library of compounds for screening and development.
| Derivative Class | Potential Application Area | Key Synthetic Transformation |
| Glucopyranosyl-substituted benzonitriles | Pharmaceuticals | Glycosylation |
| Aminated derivatives | Pharmaceuticals, Agrochemicals | Nitrile reduction |
| Carboxylic acid derivatives | Pharmaceuticals, Agrochemicals | Nitrile hydrolysis |
Intermediate in the Production of Dyes
This compound and its derivatives, particularly those that can be converted to colored compounds, are significant as intermediates in the synthesis of dyes. zhishangchemical.com Dye intermediates are foundational aromatic compounds that serve as the building blocks for more complex dye molecules through various organic synthesis processes. hztya.com The production of dyes often involves a multi-step synthesis, and the properties of the final dye, such as color, fastness, and solubility, are heavily dependent on the structure of the intermediates used.
One of the most significant classes of dyes synthesized from aromatic intermediates are azo dyes. intersurfchem.net The synthesis of azo dyes typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. unb.cauclmail.net While this compound itself is not a direct precursor for azo dyes in this two-step process, its derivatives, particularly those containing amino or hydroxyl groups, are key components. For example, 4-benzyloxyphenol, which can be derived from this compound, has been used to prepare a series of hetaryl-azophenol dyes. researchgate.net These dyes have been applied to polyester (B1180765) fabrics, resulting in orange to red shades with good wash fastness properties. researchgate.net
The general process for creating dyes from intermediates is a cornerstone of the chemical industry, supplying colorants for textiles, plastics, inks, and coatings. intersurfchem.net The specific structure of an intermediate like a derivative of this compound contributes to the final color and performance of the dye.
| Dye Class | Intermediate Type | Application |
| Azo Dyes | Aromatic amines and phenols | Textiles, Plastics, Inks |
| Hetaryl-azophenol Dyes | 4-Benzyloxyphenol | Polyester fiber dyeing |
Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Benzyloxybenzonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The spectrum is characterized by signals for the benzylic protons and the protons on the two aromatic rings.
The benzylic methylene (B1212753) (-CH₂-) protons appear as a sharp singlet, typically around δ 5.13 ppm . This signal integrates to two protons, and its singlet nature indicates the absence of adjacent protons to couple with.
The five protons of the benzyl (B1604629) group's phenyl ring resonate in the aromatic region, typically as a multiplet between δ 7.33 and 7.45 ppm . This complex signal arises from the small differences in the chemical environments of the ortho, meta, and para protons.
The four protons on the 4-cyanophenyl ring system exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The two protons ortho to the cyano group are deshielded and appear further downfield, typically around δ 7.62 ppm . The two protons ortho to the benzyloxy group are more shielded and resonate upfield at approximately δ 7.04 ppm .
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.62 | Doublet (d) | 2H | Aromatic protons ortho to -CN |
| ~7.45-7.33 | Multiplet (m) | 5H | Benzyl group aromatic protons |
| ~7.04 | Doublet (d) | 2H | Aromatic protons ortho to -OCH₂- |
| ~5.13 | Singlet (s) | 2H | Benzylic (-OCH₂-) protons |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the this compound structure. A typical proton-decoupled spectrum shows nine distinct signals for the 14 carbon atoms, indicating some degree of symmetry.
The carbon atom of the nitrile group (-C≡N) appears at approximately δ 119.0 ppm . The quaternary carbon to which the nitrile group is attached (C4) is found around δ 104.5 ppm . The benzylic carbon (-OCH₂-) gives a signal near δ 70.7 ppm . The aromatic carbons show a range of chemical shifts: the carbon atom attached to the ether oxygen (C1) is significantly deshielded, appearing around δ 162.2 ppm . The other aromatic carbons resonate in the region of δ 115.6 to 136.1 ppm .
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~162.2 | Aromatic C-O |
| ~136.1 | Aromatic Quaternary C (Benzyl) |
| ~133.8 | Aromatic CH (ortho to -CN) |
| ~128.9 | Aromatic CH (Benzyl) |
| ~128.5 | Aromatic CH (Benzyl) |
| ~127.8 | Aromatic CH (Benzyl) |
| ~119.0 | Nitrile (-C≡N) |
| ~115.6 | Aromatic CH (ortho to -OCH₂-) |
| ~104.5 | Aromatic Quaternary C (ipso to -CN) |
| ~70.7 | Benzylic Carbon (-OCH₂-) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₁₁NO), the calculated exact mass is 209.084064 Da . nih.gov HRMS analysis would confirm this mass, thereby validating the molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized samples.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound in complex mixtures, such as reaction monitoring or purity assessment. A reverse-phase HPLC column would separate the compound from impurities, and the eluent would be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer would provide the molecular weight of the compound, confirming its identity as it elutes from the column.
The mass spectrum of this compound is characterized by a prominent base peak at m/z 91 . This peak corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), which is formed by the cleavage of the benzylic ether bond and subsequent rearrangement of the resulting benzyl cation. researchgate.net Other significant fragments include a peak at m/z 65 , corresponding to the cyclopentadienyl (B1206354) cation ([C₅H₅]⁺) formed from the loss of acetylene (B1199291) from the tropylium ion. The molecular ion peak ([M]⁺) at m/z 209 may also be observed.
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 209 | [C₁₄H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Base Peak (Tropylium Cation) |
| 65 | [C₅H₅]⁺ | Fragment from m/z 91 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum shows several characteristic absorption bands that confirm its structure. A sharp and strong absorption band around 2225 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. The presence of the aryl ether linkage is confirmed by a strong C-O stretching band, typically observed near 1255 cm⁻¹ . Aromatic C=C stretching vibrations appear in the 1605-1510 cm⁻¹ region. Aromatic C-H stretching is observed as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3070 cm⁻¹ ), while the aliphatic C-H stretching of the benzylic methylene group appears just below 3000 cm⁻¹ (e.g., 2935 cm⁻¹ ). vscht.cz
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3070-3030 | C-H Stretch | Aromatic |
| ~2935 | C-H Stretch | Aliphatic (-CH₂-) |
| ~2225 | C≡N Stretch | Nitrile |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring |
| ~1255 | C-O Stretch | Aryl Ether |
Chromatographic Purity Assessment
Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its qualitative and quantitative analysis.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of reactions that produce this compound and for assessing the purity of the final product. orgchemboulder.comwisc.edu This technique involves spotting a solution of the compound onto a solid adsorbent (the stationary phase) coated on a plate and developing it with a liquid solvent (the mobile phase). orgchemboulder.com
For this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent. wisc.edu The mobile phase, or eluent, is a less polar organic solvent system. The choice of eluent is critical for achieving good separation. umich.edu Given the compound's structure, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly effective. The components of the sample move up the plate at different rates based on their polarity and interaction with the stationary and mobile phases. Because this compound contains aromatic rings, the resulting spots can be easily visualized under UV light. wisc.edu In a typical synthesis, TLC can be used to monitor the reaction between 4-cyanophenol and benzyl bromide. nih.gov
Table 1: Typical TLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 coated on glass or aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., ratios from 4:1 to 2:1 v/v) |
| Sample Preparation | ~1 mg of the compound dissolved in 1 mL of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) |
| Application | Spotted as a small (~1-2 mm) spot on the baseline of the TLC plate |
| Development | In a closed chamber saturated with the mobile phase vapor until the solvent front is ~0.5 cm from the top of the plate |
| Visualization | UV lamp (254 nm), where the compound appears as a dark spot on a fluorescent background |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. It is the preferred method for accurate purity determination. The most common mode for a compound of this polarity is reverse-phase HPLC (RP-HPLC). sielc.com
In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. youtube.com An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape. lcms.cz The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is usually accomplished with a UV detector, as the aromatic moieties in this compound absorb strongly in the UV region. sielc.com
Table 2: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Chromatography Mode | Reverse-Phase (RP-HPLC) |
| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic (e.g., 70:30 Acetonitrile:Water) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Spectrophotometer |
| Detection Wavelength | 254 nm |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. japsonline.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures. japsonline.com
A UPLC method for this compound would be adapted from an established HPLC method. The principles of separation remain the same (typically reverse-phase), but the operational parameters are scaled to leverage the benefits of the UPLC system. The use of a shorter column with smaller particles allows for faster flow rates without sacrificing separation efficiency, leading to a dramatic reduction in analysis time. lcms.cz This increased throughput is highly advantageous in research and quality control environments.
Table 3: Comparison of HPLC and Potential UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Analysis Time | 10-15 min | 1-3 min |
| Solvent Consumption | High | Low (up to 90% reduction) lcms.cz |
| System Pressure | ~1500-2500 psi | ~8000-12000 psi |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized compound. For an organic compound like this compound (C₁₄H₁₁NO), CHN analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the elemental composition.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 4: Elemental Composition of this compound (C₁₄H₁₁NO)
| Element | Molecular Formula | Atomic Mass (amu) | Theoretical % | Experimental % |
|---|---|---|---|---|
| Carbon (C) | C₁₄ | 12.011 | 80.36% | 80.30% - 80.42% |
| Hydrogen (H) | H₁₁ | 1.008 | 5.30% | 5.26% - 5.34% |
| Nitrogen (N) | N | 14.007 | 6.69% | 6.65% - 6.73% |
| Oxygen (O) | O | 15.999 | 7.65% (by difference) | - |
| Total | C₁₄H₁₁NO | 209.24 nih.gov | 100.00% |
Note: Experimental values represent a typical acceptable range for a pure sample.
Theoretical and Computational Studies
Molecular Modeling and Docking Studies for Biological Activity
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential inhibitors or activators.
While specific molecular docking studies targeting 4-Benzyloxybenzonitrile are not extensively documented in publicly available literature, the methodology remains highly relevant for assessing its biological potential. The general process involves several key steps, as outlined in the table below. For a molecule like this compound, potential targets could include enzymes where diaryl ether or nitrile-containing scaffolds have shown activity, such as certain kinases or hydrolases.
A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein target. The simulation would predict the binding mode, affinity (scoring function), and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. These insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent derivatives.
Table 1: Generalized Steps in a Molecular Docking Study
| Step | Description |
|---|---|
| 1. Target Selection & Preparation | Identification of a biologically relevant protein. The 3D crystal structure is obtained from a database (e.g., Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. |
| 3. Binding Site Identification | The active site or binding pocket of the protein is defined based on experimental data or predictive algorithms. |
| 4. Docking Simulation | A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site. |
| 5. Scoring and Analysis | A scoring function estimates the binding affinity for each pose. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with protein residues. |
Conformational Analysis and Lipophilicity Impact
The relative orientation of the benzyloxy and benzonitrile (B105546) rings influences the molecule's dipole moment, surface area, and shape, which in turn directly affects its lipophilicity. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like environment (e.g., octanol) versus an aqueous one (e.g., water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
The calculated XLogP3 value for this compound is 3.5, indicating a significant degree of lipophilicity. However, this macroscopic logP value is an average of the contributions from all conformers present at equilibrium. Different conformers can have distinct, conformer-specific lipophilicities (logp). nih.gov For instance, a more extended, planar conformation might have a larger hydrophobic surface area compared to a more folded, compact conformation, potentially leading to a higher logp value. Understanding the conformational landscape is therefore essential for a nuanced view of the molecule's behavior in different environments.
Table 2: Theoretical Impact of Conformation on Molecular Properties Related to Lipophilicity
| Conformational Feature | Potential Effect on Molecular Property | Impact on Lipophilicity |
|---|---|---|
| Extended Conformation | Increased nonpolar surface area, potentially lower dipole moment. | May increase affinity for nonpolar solvents, leading to a higher logp. |
| Folded/Bent Conformation | Decreased exposed nonpolar surface area, potentially higher dipole moment. | May increase affinity for polar solvents, leading to a lower logp. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov For this compound, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict spectroscopic properties. Methods like DFT with the B3LYP hybrid functional are commonly used for accurate analyses of substituted aromatic systems. nih.gov
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy ring, while the LUMO would likely be centered on the electron-withdrawing benzonitrile ring. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In the MEP of this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the nitrile group and the oxygen of the ether, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.
Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; likely localized on the benzyloxy moiety. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; likely localized on the benzonitrile moiety. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and electronic transitions. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular interactions, and lipophilicity. |
| MEP | Molecular Electrostatic Potential map. | Visualizes electron density, predicting sites for electrophilic and nucleophilic attack. |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into 4-Benzyloxybenzonitrile has established it as a versatile intermediate in organic synthesis. Its utility is primarily demonstrated in its role as a precursor for more complex molecules with applications in materials science and medicinal chemistry. Key findings indicate its successful incorporation into the synthesis of liquid crystalline compounds, where the benzyloxy group influences the mesomorphic properties. mdpi.comresearchgate.net Specifically, it has been used to create benzoate-based calamitic liquid crystals. mdpi.com
In the realm of medicinal chemistry, this compound serves as a valuable scaffold. For instance, derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been designed and synthesized, showing potential as multifunctional agents for treating neurodegenerative diseases. Furthermore, the core structure is recognized as a key building block for organic synthesis, providing a platform for developing new molecular architectures. sigmaaldrich.com Synthetic routes to this compound and its derivatives, such as 2,4-dibenzyloxybenzonitrile, have been developed from readily available starting materials like 2,4-dihydroxybenzoic acid. google.com
Emerging Trends in Benzonitrile (B105546) Chemistry
The broader field of benzonitrile chemistry is experiencing significant evolution, with several key trends shaping its future trajectory. A major focus is the development of "green" and sustainable manufacturing processes. marketresearchintellect.com This includes the use of biocatalysis and more environmentally friendly reagents and solvents to minimize the environmental impact of benzonitrile synthesis. marketresearchintellect.com The market for benzonitriles is projected to grow, driven by their expanding use in industries such as pharmaceuticals, agrochemicals, and high-performance materials like plastics and resins. marketresearchintellect.comdataintelo.comreportsanddata.com
There is also a growing interest in the application of benzonitriles in advanced technologies. For example, the discovery of benzonitrile in interstellar space has opened new avenues in astrochemistry, helping to understand the composition of aromatic materials in the cosmos. bmsis.org In materials science, the unique electronic properties of the nitrile group are being exploited in the design of novel functional materials. Furthermore, computational methods and data-driven approaches, including machine learning, are increasingly being used to predict the properties of new benzonitrile derivatives and to accelerate the discovery of new applications. researchgate.net
Potential for Novel Applications and Derivatives
The chemical structure of this compound, featuring a reactive nitrile group and a modifiable benzyloxy moiety, presents significant potential for the development of novel applications and derivatives. The nitrile group can be transformed into various other functional groups, such as amines, amides, and carboxylic acids, opening pathways to a wide array of new compounds. ontosight.ai
In medicinal chemistry, the benzyloxy group can be further functionalized to modulate properties like solubility, lipophilicity, and target binding affinity. This makes this compound an attractive starting point for developing new therapeutic agents. For example, it could be used to synthesize novel inhibitors for enzymes implicated in various diseases or to create new anticancer agents by incorporating it into known pharmacophores. nih.gov The synthesis of derivatives bearing different substituents on the benzyl (B1604629) or phenyl rings could lead to compounds with fine-tuned biological activities. nih.gov
In materials science, new liquid crystal derivatives with tailored phase transitions and electro-optical properties could be designed by modifying the structure of this compound. mdpi.com There is also potential for its use in the development of advanced polymers and organic frameworks, where the rigid benzonitrile unit can impart desirable thermal and mechanical properties.
Challenges and Opportunities in Synthetic Methodology Development
While established methods exist for the synthesis of this compound, challenges and opportunities remain for the development of more efficient and sustainable synthetic methodologies. A key challenge lies in achieving high yields and purity while minimizing the use of hazardous reagents and solvents. google.com Traditional methods may require harsh reaction conditions or multi-step procedures, which can be inefficient and generate significant waste. nih.gov
Opportunities for innovation lie in the application of modern synthetic techniques. Catalytic methods, including those using transition metals or organocatalysts, could provide more direct and atom-economical routes to this compound and its derivatives. researchgate.net The development of one-pot syntheses from simple precursors would also represent a significant advancement, reducing the number of isolation and purification steps required. guidechem.com Furthermore, exploring enzymatic or chemoenzymatic strategies could lead to highly selective and environmentally benign synthetic pathways. researchgate.net The integration of flow chemistry could also offer advantages in terms of safety, scalability, and process control for the industrial production of benzonitrile compounds.
Prospects for Advanced Biological and Materials Science Research
The prospects for this compound in advanced biological and materials science research are promising. In biology, its derivatives are expected to be valuable tools for chemical biology and drug discovery. The development of fluorescently labeled or biotinylated derivatives could enable the study of biological processes and the identification of new drug targets. The exploration of its derivatives as agents for targeted drug delivery, perhaps encapsulated in nanoparticles like cubosomes or hexosomes, is another exciting frontier. nih.gov
In materials science, this compound and its derivatives are poised to contribute to the development of next-generation materials. Research into liquid crystalline nanoparticles (LCNPs) for applications such as drug delivery and biosensing is a rapidly growing field where benzyloxy-containing mesogens could play a role. researchgate.netnih.gov The design of novel organic semiconductors and photoresponsive materials based on the this compound scaffold is another area with significant potential. The ability to tune the electronic and optical properties through synthetic modification makes these compounds attractive for applications in organic electronics and photonics. mdpi.com
Q & A
What are the optimal synthetic routes for preparing 4-Benzyloxybenzonitrile with high purity, and how can side reactions be minimized?
Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution, where 4-hydroxybenzonitrile reacts with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone . To minimize side reactions (e.g., over-alkylation or hydrolysis of the nitrile group):
- Use stoichiometric control of benzyl halide to avoid excess.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Monitor reaction progress using TLC or HPLC to detect intermediates or byproducts.
Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure and confirming functional groups?
Level: Basic
Answer:
- NMR : <sup>1</sup>H NMR (δ 7.4–7.6 ppm for benzyl aromatic protons, δ 5.1 ppm for benzyl-O-CH₂) and <sup>13</sup>C NMR (δ 160–165 ppm for nitrile carbon) .
- FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (M⁺ at m/z 225 for C₁₄H₁₁NO).
- InChIKey : Cross-validate with databases like PubChem or NIST (e.g., XDJAAZYHCCRJOK for 4-methoxy analogs) .
How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across literature sources?
Level: Advanced
Answer:
Discrepancies often arise from impurities, polymorphic forms, or measurement conditions. To address this:
- Standardize Protocols : Measure properties under controlled conditions (e.g., DSC for melting point, HPLC for purity >99%) .
- Cross-Reference Databases : Compare data from NIST, PubChem, and peer-reviewed studies, noting solvent systems and instrumentation used .
- Statistical Analysis : Apply ANOVA or regression models to assess variability in reported values .
What experimental strategies are recommended for studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Level: Advanced
Answer:
The benzyloxy group can sterically hinder coupling reactions. Optimize via:
- Pre-Functionalization : Convert to boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) for Suzuki reactions .
- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts with varying ligands (XPhos, SPhos) .
- Solvent/Base Systems : Use toluene/EtOH with Na₂CO₃ or Cs₂CO₃ to enhance reactivity .
- In-Situ Monitoring : Use <sup>19</sup>F NMR (if fluorinated analogs are present) or GC-MS to track intermediates .
How should researchers handle safety risks associated with the nitrile group in this compound during large-scale syntheses?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods with >0.5 m/s airflow to avoid inhalation of dust/vapors .
- Emergency Protocols : Neutralize spills with sodium hypochlorite (10% solution) and dispose via hazardous waste channels .
What methodologies are available to assess the ecological impact of this compound when toxicity data are limited?
Level: Advanced
Answer:
- QSAR Modeling : Predict biodegradability and toxicity using tools like EPI Suite or TEST (EPA) .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-methoxybenzonitrile) for bioaccumulation or aquatic toxicity .
- Microcosm Studies : Evaluate soil/water degradation pathways under simulated environmental conditions .
How can researchers optimize the stability of this compound in long-term storage for pharmacological studies?
Level: Advanced
Answer:
- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .
- Stability-Indicating Assays : Use HPLC-UV/DAD to monitor degradation products (e.g., benzyl alcohol or 4-hydroxybenzonitrile) .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (trehalose) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
